(E)-4-methylhex-2-enoic Acid
Overview
Description
(E)-4-methylhex-2-enoic Acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-methylhex-2-enoic Acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired unsaturated acid. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of precursor compounds, leading to the formation of the target acid. The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (E)-4-methylhex-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, derivatives.
Scientific Research Applications
(E)-4-methylhex-2-enoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-methylhex-2-enoic Acid involves its interaction with specific molecular targets. The double bond and carboxyl group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
- (E)-2-methylhex-2-enoic Acid
- (E)-3-methylhex-2-enoic Acid
- (E)-4-methylpent-2-enoic Acid
Comparison: (E)-4-methylhex-2-enoic Acid is unique due to the position of the methyl group and the double bond, which influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(E)-4-methylhex-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYRHGGXBLRFHS-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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